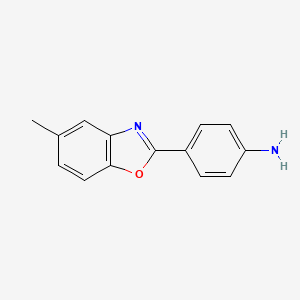

4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508412. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIKYKSWQZSLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325460 | |

| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22501-77-5 | |

| Record name | 22501-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and thorough analytical methodologies.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and pharmaceutical chemistry.[1][2] Their rigid, planar structure and diverse biological activities make them privileged scaffolds in drug discovery. These activities are wide-ranging and include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][2] The specific compound, this compound, incorporates the key benzoxazole core functionalized with a phenylamine group, a common pharmacophore that can be crucial for molecular interactions with biological targets. The methyl group at the 5-position of the benzoxazole ring can influence the electronic properties and steric hindrance of the molecule, potentially modulating its biological activity.

This guide will detail a robust synthetic route to this compound and the analytical techniques required for its unambiguous characterization, providing a solid foundation for further research and development.

Synthesis of this compound

The synthesis of 2-arylbenzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][3] The Phillips condensation, a well-established method, involves the reaction of an ortho-substituted aniline with a carboxylic acid in the presence of an acid catalyst, often at elevated temperatures.[4][5] For the synthesis of this compound, a logical and efficient approach is the condensation of 2-amino-4-methylphenol with 4-aminobenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot reaction where 2-amino-4-methylphenol and 4-aminobenzoic acid are heated in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA).

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

-

Reagents and Materials:

-

2-Amino-4-methylphenol

-

4-Aminobenzoic acid

-

Polyphosphoric acid (PPA)

-

10% Potassium carbonate (K₂CO₃) solution

-

Acetone

-

Water (deionized)

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-methylphenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

-

Add polyphosphoric acid (a sufficient amount to ensure a stirrable paste, typically 5-10 times the weight of the limiting reagent).

-

Heat the reaction mixture under a nitrogen atmosphere to 180-220°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled, viscous reaction mixture into a beaker containing a vigorously stirred 10% aqueous solution of potassium carbonate. This will neutralize the acid and precipitate the crude product.

-

Filter the resulting precipitate under reduced pressure and wash thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an acetone-water mixture, to yield the pure this compound.[6]

-

Reaction Mechanism

The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-4-methylphenol by the protonated 4-aminobenzoic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the newly formed amide carbonyl. Subsequent dehydration leads to the formation of the stable aromatic benzoxazole ring.

Caption: General mechanism of benzoxazole formation via Phillips condensation.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoxazole and phenylamine rings (multiple signals in the range of δ 6.5-8.0 ppm), a singlet for the methyl group (around δ 2.4 ppm), and a broad singlet for the amine (-NH₂) protons (exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), the methyl carbon (around δ 21 ppm), and the characteristic C=N carbon of the oxazole ring (around δ 163 ppm). |

| IR (Infrared) Spectroscopy | N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), C=N stretching of the oxazole ring (around 1630 cm⁻¹), and C-O-C stretching (around 1240 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₂N₂O, MW: 224.26 g/mol ). |

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the proton and carbon environments.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid product as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or an equivalent soft ionization technique coupled to a mass analyzer.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for further structural elucidation.

-

Potential Applications and Future Directions

Benzoxazole derivatives are of significant interest in drug discovery.[7] The synthesized compound, this compound, can be a valuable building block for the development of new therapeutic agents. The primary amine group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives.

Potential areas of investigation for this compound and its analogs include:

-

Anticancer Activity: Many benzoxazole derivatives have shown potent anticancer properties.

-

Antimicrobial Agents: The benzoxazole scaffold is present in several antimicrobial compounds.

-

Kinase Inhibitors: The structural features of this molecule may allow it to interact with the ATP-binding site of various kinases.

-

Imaging Agents: Fluorescent properties of some benzoxazole derivatives make them suitable for bio-imaging applications.[8]

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The provided protocols are based on established chemical principles and are designed to be readily implemented in a standard organic chemistry laboratory. The thorough characterization of this novel compound will enable its use in further research, particularly in the fields of medicinal chemistry and materials science.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). National Institutes of Health. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). SciSpace. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

2-(4-Aminophenyl)-1,3-benzoxazole. (2008). National Institutes of Health. [Link]

-

PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010-09-15). CoLab. [Link]

-

Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022-11-30). MDPI. [Link]

-

4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024-10-17). Bentham Science Publisher. [Link]

-

4-[(6-methyl-1,3-benzoxazol-2-yl)methyl]phenylamine. SpectraBase. [Link]

-

Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. (2025-11-19). ResearchGate. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

-

Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (2009-01-15). PubMed. [Link]

-

Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][1][2][9]triazine Derivatives. (2018-03-23). PubMed. [Link]

-

benzamide, N-[[5-[[2-[5-(4-fluorophenyl)-4,5-dihydro-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]methyl]-3-methyl. SpectraBase. [Link]

-

Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022-11-30). MDPI. [Link]

-

The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2016-08-25). ResearchGate. [Link]

-

Chemical constituents of Mentha piperita and Pongamia pinnata essential oils and their synergistic anticandidal activity with so. (2017-08-11). Journal of Pharmacognosy and Phytochemistry. [Link]

-

Identification of Metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide Including CYP3A4-mediated C-demethylation in Human Liver Microsomes With high-resolution/high-accuracy Tandem Mass. (2014-08). PubMed. [Link]

-

Structure of benzoxazole 1 and representatives of bioactive benzoxazoles. (2025). ResearchGate. [Link]

-

Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2025-08-09). ResearchGate. [Link]

-

Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022-03-16). PubMed Central. [Link]

-

Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives. (2014-09-05). PubMed. [Link]

-

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI. [Link]

-

Synthesis of some new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides as potential antifungal agents. (2025-08-06). ResearchGate. [Link]

-

p-{[(4,4-diphenyl-5-oxo-2-thioxo-1-imidazolidinyl)methyl]amino} benzoic acid, ethyl ester. SpectraBase. [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. 2-(4-Aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior in both chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel heterocyclic compounds such as 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a molecule of interest due to its structural motifs common in medicinal chemistry, a rigorous physicochemical characterization is the foundational step in assessing its drug-like potential.

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. As this compound is not extensively documented in public literature, this document serves as a comprehensive manual for its characterization. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained to empower researchers in designing and interpreting their own studies.

Chemical Identity and Structural Features

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule . This compound is an aromatic amine featuring a benzoxazole heterocyclic system. Aromatic amines are a well-established class of compounds in medicinal chemistry, and the benzoxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 4-(5-Methyl-1,3-benzoxazol-2-yl)aniline | - |

| Molecular Formula | C₁₄H₁₂N₂O | - |

| Molecular Weight | 224.26 g/mol | - |

| CAS Number | Not readily available in public databases. | - |

| PubChem CID | Not readily available in public databases. | - |

Core Physicochemical Properties: A Predictive Overview

In the absence of extensive experimental data, computational predictions and analysis of structurally similar compounds provide a valuable starting point for understanding the likely physicochemical profile of this compound. The following table summarizes key predicted and analogous properties.

| Property | Predicted/Analogous Value | Significance in Drug Development |

| Melting Point (°C) | Likely a solid with a defined melting point >150°C | Purity assessment, solid-state stability, formulation development.[3] |

| Boiling Point (°C) | > 350 (Predicted) | Relevant for synthetic process development and purification. |

| Aqueous Solubility | Low | Affects dissolution, absorption, and bioavailability.[4][5] |

| LogP (o/w) | 3.0 - 4.0 (Predicted) | Key indicator of lipophilicity, influencing membrane permeability and metabolism.[6][7] |

| pKa (Basic) | 3.5 - 4.5 (Predicted for the aniline amine) | Governs ionization state at physiological pH, impacting solubility and receptor binding.[8] |

Experimental Determination of Physicochemical Properties: Detailed Protocols

The following sections provide robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[3] The capillary method is a standard and reliable technique for this determination.[9]

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Initially, heat the sample rapidly to determine an approximate melting range.

-

Precise Determination: In a subsequent run with a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]

-

Observation and Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[11] Performing the measurement in triplicate validates the consistency and reliability of the obtained data.

Caption: Workflow for LogP Determination via RP-HPLC.

Aqueous Solubility Determination

Principle: Solubility is a critical parameter influencing a drug's bioavailability. [12]Equilibrium solubility, determined by the shake-flask method, is considered the "gold standard" as it measures the thermodynamic solubility of a compound at saturation. [13] Experimental Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions). [14]2. Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Causality and Trustworthiness: The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved. [13]The stability of the compound in the buffer over the incubation period should also be confirmed to ensure that degradation is not affecting the solubility measurement.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. [8]For this compound, the aniline nitrogen is weakly basic. Potentiometric titration is a precise method for determining pKa by monitoring pH changes upon the addition of a titrant. [10][15] Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Apparatus Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve. [16]This can be calculated more accurately by analyzing the first or second derivative of the titration curve.

Causality and Trustworthiness: The accuracy of this method depends on the precise calibration of the pH meter and the accurate concentration of the titrant. The use of carbonate-free water and titrant is crucial to avoid artifacts in the titration of weakly basic compounds. [15] Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination.

Conclusion and Future Directions

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a framework for its characterization, moving from in silico prediction to robust, validated experimental protocols. The empirical determination of melting point, LogP, aqueous solubility, and pKa will provide the critical data needed to build a comprehensive profile of this molecule. This information is indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and interpreting subsequent biological and toxicological studies. For any novel compound, the principles and methodologies outlined herein serve as a roadmap to transforming a chemical structure into a well-understood entity with predictable behavior in the complex journey of drug development.

References

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.

- U.S. Patent No. 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values. Google Patents.

- AxisPharm. (n.d.). Solubility Test.

- University of Calgary, Department of Chemistry. (n.d.). Melting point determination.

- SSERC. (n.d.). Melting point determination.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy.

- BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Aromatic Amines: A Case Study on a Key Pharmaceutical Intermediate.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.

- Whamine. (n.d.). Physical and Chemical Properties of Aromatic Amines.

- World Health Organization. (n.d.). Annex 4.

- Avdeef, A. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.

- Biology LibreTexts. (2025, November 2). 2.2: Weak Acids and Bases, pH and pKa.

- ResearchGate. (2020, May 14). abstract about aromatic amines.

Sources

- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. researchgate.net [researchgate.net]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. who.int [who.int]

- 15. m.youtube.com [m.youtube.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Preamble: A Methodological Framework for Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous structural and electronic characterization of novel chemical entities is paramount. Benzoxazole derivatives, such as 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, are a class of heterocyclic compounds renowned for their diverse pharmacological activities and unique photophysical properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for the spectroscopic analysis of this target molecule.

While a complete, publicly available experimental dataset for this compound is not presently available in the cited literature, this document will serve as a robust methodological whitepaper. It will detail the core spectroscopic techniques, the underlying principles, field-proven experimental protocols, and the interpretation of expected spectral data based on its chemical structure and established knowledge of analogous compounds. This approach ensures scientific integrity while delivering a practical guide for the characterization of this and related benzoxazole derivatives.

The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of a novel compound like this compound is not reliant on a single technique but rather a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity, purity, and electronic properties.

Figure 1: A generalized workflow for the spectroscopic characterization of novel benzoxazole derivatives.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step for confirming the molecular weight and elemental composition of this compound.

Theoretical Basis

For the target molecule with the chemical formula C₁₄H₁₂N₂O, the expected exact mass can be calculated. This provides a precise benchmark for experimental data. High-resolution mass spectrometry (HRMS) is crucial for distinguishing the target compound from isomers or compounds with the same nominal mass.

Expected Fragmentation Pattern

While the exact fragmentation is instrument-dependent, key fragments would likely arise from the cleavage of the bond between the phenylamine and benzoxazole moieties, as well as fragmentation of the benzoxazole ring itself.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for such molecules.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis: Compare the experimentally determined m/z value of the molecular ion [M+H]⁺ with the calculated exact mass.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| Calculated Exact Mass | 224.09496 Da |

| Expected [M+H]⁺ Ion | 225.10277 m/z |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Theoretical Basis

The absorption of infrared radiation excites molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's structure. For the target molecule, we expect to see characteristic peaks for the N-H bonds of the amine, C=N and C=C bonds within the aromatic systems, and C-O bonds of the oxazole ring.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (likely two bands) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=N (Oxazole) | Stretching | 1630-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Oxazole) | Stretching | 1000-1300 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules.

¹H NMR Spectroscopy

¹H NMR provides information on the number, chemical environment, and connectivity of protons in the molecule.

Expected Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (Benzoxazole Ring): Three protons in distinct chemical environments. Their specific shifts and coupling constants will depend on the position of the methyl group.

-

Aromatic Protons (Phenylamine Ring): Two sets of doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

-

Methyl Protons (-CH₃): A singlet in the aliphatic region.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.

Expected Chemical Shifts:

-

Aromatic Carbons: Multiple signals in the downfield region (110-160 ppm).

-

Oxazole Carbons: The C=N carbon will be significantly downfield.

-

Methyl Carbon: A signal in the upfield aliphatic region.

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Figure 2: Workflow for complete structural assignment using 1D and 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

-

Data Analysis: Integrate the ¹H NMR signals, determine chemical shifts and coupling constants, and use the 2D spectra to build the molecular structure fragment by fragment.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

These techniques provide insights into the electronic transitions and photophysical properties of the molecule, which are crucial for applications in materials science and as fluorescent probes.

Theoretical Basis

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV region. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state.

Expected Spectroscopic Properties

-

Absorption (λ_max): Expected in the UV-A or near-UV region, characteristic of 2-arylbenzoxazoles.

-

Emission (λ_em): Emission is expected at a longer wavelength than the absorption, with the difference (Stokes shift) providing information about the excited state geometry.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to the determined λ_max.

-

Record the emission spectrum to identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis: Calculate the Stokes shift and, if required, the fluorescence quantum yield using a known standard.

References

- Spectroscopic Analysis of Benzoxazole Derivatives: Applic

- Infrared spectra of benzoxazoles exhibiting excited state proton transfer.

- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv

- Photophysical properties of some benzoxazole and benzothiazole deriv

- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug

- Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives.

- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI.

-

Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][3]imidazo[1,2-d][2][4][5]triazine Derivatives. PubMed Central.

- Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines. MDPI.

- 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evalu

- Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide.

- Identification of Metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide Including CYP3A4-mediated C-demethylation in Human Liver Microsomes With high-resolution/high-accuracy Tandem Mass. PubMed.

- Chemical constituents of Mentha piperita and Pongamia pinnata essential oils and their synergistic anticandidal activity with so.

- The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study.

- 4-[(6-methyl-1,3-benzoxazol-2-yl)methyl]phenylamine - Optional[1H NMR] - Spectrum.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of molecular characterization. Its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework is unparalleled. This guide is dedicated to a meticulous examination of the ¹H and ¹³C NMR spectral features of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a heterocyclic amine of significant interest in medicinal chemistry.

While a comprehensive search of publicly accessible spectral databases did not yield experimentally acquired spectra for this specific molecule, this guide will present a detailed, predicted analysis based on established NMR principles and extensive data from structurally analogous compounds. This predictive approach, grounded in authoritative literature, serves as a robust framework for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives.

Molecular Architecture and the Role of NMR

This compound is a member of the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2] The molecule's structure, a fusion of a methyl-substituted benzoxazole core and a phenylamine moiety, presents a distinct set of proton and carbon environments, making it an ideal candidate for NMR analysis.

Figure 1. Molecular Structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides invaluable information regarding the chemical environment of each proton within a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are based on the analysis of similar benzoxazole derivatives found in the literature.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | ~ 7.50 | s | - |

| H-6' | ~ 7.25 | d | ~ 8.0 |

| H-7' | ~ 7.45 | d | ~ 8.0 |

| H-2, H-6 | ~ 7.90 | d | ~ 8.5 |

| H-3, H-5 | ~ 6.75 | d | ~ 8.5 |

| -NH₂ | ~ 4.00 | s (broad) | - |

| -CH₃ | ~ 2.45 | s | - |

Note: Spectra are predicted in DMSO-d₆.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Benzoxazole Moiety): The protons on the benzoxazole ring system are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.[3]

-

H-4': This proton is adjacent to the oxygen atom and is expected to appear as a singlet at approximately 7.50 ppm.

-

H-6' and H-7': These protons form an ortho-coupled system and are predicted to appear as doublets around 7.25 and 7.45 ppm, respectively, with a coupling constant of approximately 8.0 Hz.

-

-

Aromatic Protons (Phenylamine Moiety):

-

H-2, H-6 and H-3, H-5: The protons on the phenylamine ring are anticipated to appear as two distinct doublets due to the electronic influence of the amino group and the benzoxazole substituent. The protons ortho to the benzoxazole group (H-2, H-6) are expected to be deshielded and resonate around 7.90 ppm, while the protons ortho to the amino group (H-3, H-5) will be shielded and appear upfield at approximately 6.75 ppm.

-

-

Amino and Methyl Protons:

-

-NH₂: The protons of the primary amine are expected to appear as a broad singlet around 4.00 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

-CH₃: The methyl protons are predicted to resonate as a sharp singlet at approximately 2.45 ppm.

-

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework. The predicted chemical shifts for each carbon atom in this compound are outlined in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~ 163.0 |

| C-3a' | ~ 151.0 |

| C-7a' | ~ 142.0 |

| C-5' | ~ 134.0 |

| C-4' | ~ 110.0 |

| C-6' | ~ 120.0 |

| C-7' | ~ 115.0 |

| C-1 | ~ 120.0 |

| C-2, C-6 | ~ 129.0 |

| C-3, C-5 | ~ 114.0 |

| C-4 | ~ 150.0 |

| -CH₃ | ~ 21.0 |

Note: Spectra are predicted in DMSO-d₆.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Benzoxazole Carbons:

-

C-2': The carbon atom of the oxazole ring is significantly deshielded due to its bonding to two heteroatoms (N and O) and is expected to have a chemical shift of around 163.0 ppm.

-

C-3a' and C-7a': The bridgehead carbons of the benzoxazole system are predicted to resonate at approximately 151.0 and 142.0 ppm, respectively.

-

-

Phenylamine Carbons:

-

C-4: The carbon atom attached to the amino group is expected to be significantly shielded, with a predicted chemical shift of around 150.0 ppm.

-

C-1: The ipso-carbon attached to the benzoxazole moiety is predicted to be around 120.0 ppm.

-

-

Methyl Carbon:

-

-CH₃: The carbon of the methyl group is expected to appear in the upfield region of the spectrum, at approximately 21.0 ppm.

-

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.[3]

Figure 2. Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol, offers researchers a valuable resource for the characterization of this and related benzoxazole derivatives. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as an indispensable tool in the structural elucidation of novel chemical entities.

References

- Benchchem.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- PMC.

- Benchchem.

- Benchchem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

Sources

A Technical Guide to the Biological Activity Screening of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine Derivatives

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Derivatives of this structure are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific chemical series: 4-(5-Methyl-benzooxazol-2-yl)-phenylamine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishes self-validating systems for data integrity, and offers detailed, field-proven methodologies for researchers in drug discovery and development.

Introduction and Strategic Overview

The journey from a synthesized molecule to a potential drug candidate is a rigorous process of elimination and characterization. The this compound scaffold represents a promising starting point due to the established therapeutic relevance of benzoxazoles. Benzoxazoles can act as structural isosteres of natural nucleic acid bases, which may facilitate their interaction with biological polymers and enzyme systems.[1] Our screening strategy is therefore designed as a multi-pronged cascade to efficiently probe the most probable and impactful biological activities associated with this chemical class.

This guide will detail a primary screening cascade covering three core therapeutic areas: oncology, infectious diseases, and inflammation. The methodologies are selected for their robustness, reproducibility, and relevance to initial drug discovery phases.

Pre-Screening Essentials: Compound Management and Quality Control

The integrity of any biological screening data is fundamentally dependent on the quality and handling of the test compounds. Neglecting this phase is a common source of experimental irreproducibility.

Rationale: Purity, solubility, and stability are critical parameters. An impure compound can lead to false positives or negatives, while poor solubility can result in inaccurate concentration-response curves. The use of a vehicle control, typically dimethyl sulfoxide (DMSO), is essential to distinguish compound-specific effects from solvent-induced artifacts.

Protocol for Stock Solution Preparation:

-

Purity Assessment: Confirm the purity of the synthesized this compound derivatives using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3] The purity should ideally be >95%.

-

Solubility Determination: Perform preliminary solubility tests in common biological buffers and cell culture media, as well as DMSO.

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare intermediate or working solutions by diluting with the appropriate cell culture medium or buffer. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a non-toxic level, typically <0.5%.

Anticancer Activity Screening

The prevalence of the benzoxazole moiety in compounds with potent anticancer activity makes this a primary focus for screening.[4][5] The initial goal is to identify derivatives that exhibit cytotoxicity against cancer cell lines.

Rationale and Mechanistic Context

Benzoxazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways (e.g., VEGFR-2), the induction of apoptosis, or by causing cell cycle arrest.[6][7] A primary screen for general cytotoxicity is the most efficient first step to identify active compounds before investing in complex mechanism-of-action studies.

Primary Assay: In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HepG2 hepatocellular carcinoma) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.[3][10]

-

Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Controls (Self-Validation):

-

Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the compound wells (e.g., 0.5%). This represents 100% cell viability.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent like Doxorubicin (e.g., at its IC₅₀ concentration) to validate assay sensitivity.[3]

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate for 15 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Presentation and Analysis Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Cytotoxicity Data for Benzoxazole Derivatives

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| Derivative 1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |

| Derivative 2 | > 100 | > 100 | > 100 |

| Derivative 3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.8 ± 0.4 |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens presents a global health crisis, driving the search for novel antimicrobial agents.[12] Benzoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[2][13]

Rationale

The goal of a primary antimicrobial screen is to determine the minimum concentration of a compound required to inhibit the growth of a specific microorganism. The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against various microbes in a 96-well format.[12]

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for the broth microdilution assay.

Detailed Protocol: Broth Microdilution (CLSI Guidelines)

-

Microorganism Selection:

-

Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)

-

Yeast: Candida albicans (e.g., ATCC 90028)

-

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: Grow microorganisms to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions.

-

Controls (Self-Validation):

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) to confirm microbial susceptibility.

-

Negative/Growth Control: Wells containing only broth and inoculum (no compound) to ensure microbial viability.

-

Sterility Control: Wells containing only uninoculated broth to check for contamination.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation MIC values are typically reported in µg/mL or µM.

Table 2: Example Antimicrobial Activity (MIC) Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | > 128 | 32 |

| Derivative 2 | > 128 | > 128 | > 128 |

| Derivative 3 | 4 | 64 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 1 |

Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological feature of numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy.[14]

Rationale

A primary mechanism of inflammation involves the upregulation of the cyclooxygenase-2 (COX-2) enzyme, which leads to the production of pro-inflammatory prostaglandins like PGE₂.[15] A cell-based assay that measures the inhibition of PGE₂ production in response to an inflammatory stimulus (like bacterial lipopolysaccharide, LPS) is a highly relevant method for identifying potential anti-inflammatory agents.[16]

Inflammatory Pathway: COX-2 and PGE₂ Synthesis

Caption: Simplified COX-2 pathway leading to PGE₂ production.

Detailed Protocol: LPS-Induced PGE₂ Inhibition Assay

-

Cell Culture: Use a murine macrophage cell line like RAW 264.7, which is known to produce significant amounts of PGE₂ upon LPS stimulation.

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with vehicle (DMSO) and LPS. This represents the maximum (0% inhibition) PGE₂ production.

-

Negative Control: Cells treated with vehicle but no LPS. This establishes the basal level of PGE₂.

-

Positive Control: Cells treated with a known COX-2 inhibitor (e.g., Celecoxib) and LPS to validate the assay.[14]

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

-

Cytotoxicity Check: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in PGE₂ is due to specific anti-inflammatory activity and not simply because the compounds are killing the cells.

Data Presentation and Analysis Calculate the percentage of PGE₂ inhibition relative to the LPS-stimulated vehicle control. Determine IC₅₀ values by plotting % Inhibition against the log of compound concentration.

Table 3: Example Anti-inflammatory Activity Data

| Compound ID | PGE₂ Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (Cytotox/PGE₂) |

| Derivative 1 | 15.2 ± 1.8 | > 100 | > 6.6 |

| Derivative 2 | > 50 | > 100 | - |

| Derivative 3 | 1.8 ± 0.2 | 45.1 ± 5.3 | 25.1 |

| Celecoxib | 0.5 ± 0.1 | > 100 | > 200 |

Conclusion and Path Forward

This guide outlines a primary screening cascade to systematically evaluate this compound derivatives for anticancer, antimicrobial, and anti-inflammatory activities. The emphasis on robust protocols, appropriate controls, and logical data interpretation ensures the generation of high-quality, reliable data.

Compounds that emerge as "hits" from this primary screening (e.g., Derivative 3 in the example tables) warrant progression to a more in-depth investigation. Future steps would include:

-

Secondary Assays: Orthogonal assays to confirm activity (e.g., apoptosis or cell cycle analysis for anticancer hits).

-

Mechanism of Action Studies: Target identification and validation (e.g., kinase profiling, western blotting for pathway proteins).

-

Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing additional analogs to optimize potency and selectivity.

-

In Vivo Efficacy: Testing promising candidates in relevant animal models of disease.

By adhering to this structured and scientifically rigorous approach, researchers can effectively navigate the early stages of drug discovery and identify promising benzoxazole derivatives for further development.

References

-

Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 118-121.

-

Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.

-

Al-Ostath, A., et al. (2022). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 105-122.

-

Wang, P., et al. (2023). Cytotoxicity MTT Assay. In: Pharmacological Assays of Plant-Based Natural Products. Methods in Molecular Biology, vol 2599. Humana, New York, NY.

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

-

Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.

-

Sermet, M. I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 214, 106849.

-

Abcam. (n.d.). MTT assay protocol.

-

Riss, T.L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387.

-

Honda, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11849.

-

Yang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 989670.

-

Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Biotechnology Advances, 35(6), 837-849.

-

Sarker, M. M. R., & Varma, R. S. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5430.

-

Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.

-

Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 233-241.

-

Silva, V., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Pharmaceuticals, 15(11), 1335.

-

Manavalan, B., et al. (2023). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Bioengineering, 10(12), 1389.

-

Wang, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. RSC Advances, 11(42), 26182-26203.

-

Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6, 94.

-

Williams, R. O., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 7, 42593.

-

Sharma, H., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Current Bioactive Compounds, 21(8).

-

Zhao, G., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987.

-

Wujec, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 10, 21971.

-

Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.

-

Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.

-

Limban, C., et al. (2020). SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N-(ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. Farmacia, 68(2), 248-254.

-

Sławiński, J., et al. (2014). Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives. Molecules, 19(9), 13704-13721.

-

Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.

-

Wang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8410.

-

Patel, N. B., & Shaikh, F. M. (2010). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. Journal of Saudi Chemical Society, 14(2), 197-203.

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]

- 5. ajphs.com [ajphs.com]

- 6. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine: A Technical Guide and Research Framework

Distribution: For Researchers, Scientists, and Drug Development Professionals in Oncology.

Abstract

This technical guide provides a comprehensive framework for the investigation of the in vitro anticancer properties of the novel benzoxazole derivative, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole scaffolds are of significant interest in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic effects against a range of human cancers.[1][2] This document outlines a systematic approach to synthesize, characterize, and evaluate the anticancer potential of this specific compound. We will detail the scientific rationale behind experimental choices, provide validated, step-by-step protocols for key assays, and offer a predictive analysis of its potential mechanisms of action based on established structure-activity relationships within the 2-arylbenzoxazole class.[3][4][5][6] The methodologies described herein are designed to establish a robust, self-validating system for the preclinical assessment of this promising molecule.

Introduction: The Rationale for Investigating this compound

The benzoxazole nucleus is a privileged heterocyclic scaffold that is a constituent of various pharmacologically active compounds.[1][2] In the realm of oncology, 2-arylbenzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide spectrum of cytotoxic and antiproliferative activities.[3][4][7] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis and cell cycle arrest.[2][7]

The specific compound, this compound, has been selected for investigation based on a careful analysis of structure-activity relationships (SAR) within the 2-arylbenzoxazole family. The presence of a methyl group at the 5-position of the benzoxazole ring and an amino group at the 4-position of the phenyl ring are hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its cytotoxic profile. This guide will provide the necessary framework to test this hypothesis through a rigorous in vitro evaluation.

Synthesis and Characterization

A proposed synthetic route for this compound is based on the well-established condensation reaction between a 2-aminophenol derivative and a benzoic acid derivative.[8]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Step 1: Synthesis of 2-(4-Aminophenyl)-5-methyl-benzooxazole. This involves the condensation of 2-amino-4-methylphenol with 4-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) and may be facilitated by microwave irradiation to reduce reaction times and improve yields.[9]

-

Step 2: Purification and Characterization. The crude product would be purified using column chromatography. The structure and purity of the final compound, this compound, would then be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Proposed synthetic workflow for this compound.

In Vitro Anticancer Activity Evaluation

The primary assessment of the anticancer potential of this compound will be conducted through a series of in vitro assays against a panel of human cancer cell lines.

Cell Line Panel

A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. A suggested starting panel includes:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative)

-

A549: Human lung carcinoma

-

HCT-116: Human colorectal carcinoma

-

HepG2: Human hepatocellular carcinoma

-

PC-3: Human prostate adenocarcinoma

Cytotoxicity Assessment: MTT Assay

The initial screening for cytotoxic activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Predicted IC50 Values

Based on the activity of structurally similar 2-arylbenzoxazoles, the following table presents hypothetical IC50 values to guide expected outcomes.

| Cell Line | Predicted IC50 (µM) |

| MCF-7 | 5 - 15 |

| MDA-MB-231 | 10 - 25 |

| A549 | 2 - 10 |

| HCT-116 | 8 - 20 |

| HepG2 | 15 - 30 |

| PC-3 | 12 - 28 |

Elucidation of the Mechanism of Action

Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its further development. The following assays are proposed to investigate its impact on apoptosis and the cell cycle.

Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-